

# Comparative Analysis of Off-Target Effects: MM3122 Versus Other TMPRSS2 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | MM3122    |           |
| Cat. No.:            | B15567103 | Get Quote |

#### For Immediate Release

This guide provides a detailed comparison of the off-target effects of the novel TMPRSS2 inhibitor **MM3122** against other notable TMPRSS2 inhibitors, including Camostat mesylate and Nafamostat mesylate, as well as the plasma kallikrein inhibitor Avoralstat. This document is intended for researchers, scientists, and professionals in the field of drug development to facilitate an objective evaluation of these compounds.

### Introduction

The transmembrane protease, serine 2 (TMPRSS2) is a critical host cell factor for the entry of various respiratory viruses, including SARS-CoV-2 and influenza viruses, making it a prime target for antiviral drug development.[1] While on-target potency is crucial, an ideal therapeutic candidate must also exhibit a high degree of selectivity to minimize off-target effects and potential toxicity. This guide examines the selectivity and off-target profiles of **MM3122**, a potent ketobenzothiazole inhibitor of TMPRSS2, in comparison to other relevant inhibitors.[2]

**MM3122** was developed as a potent inhibitor of TMPRSS2, matriptase, and hepsin.[3][4] In contrast, Camostat and Nafamostat are broader-spectrum serine protease inhibitors that have been repurposed for antiviral research.[2][5] Avoralstat, developed for hereditary angioedema (HAE), is a potent inhibitor of plasma kallikrein.[6][7] Understanding the distinct selectivity profiles of these molecules is essential for predicting their clinical potential and safety.



Check Availability & Pricing

# **Quantitative Comparison of Inhibitor Selectivity**

The following table summarizes the inhibitory activity (IC50) of **MM3122**, Camostat mesylate, and Nafamostat mesylate against a panel of serine and cysteine proteases. This data provides a direct comparison of their selectivity.





| Target Protease                       | MM3122 IC50 (nM) | Camostat mesylate<br>IC50 (nM) | Nafamostat<br>mesylate IC50 (nM) |
|---------------------------------------|------------------|--------------------------------|----------------------------------|
| Primary Targets                       |                  |                                |                                  |
| TMPRSS2                               | 0.34             | Potent                         | Potent                           |
| Matriptase                            | Potent           | Moderate                       | Potent                           |
| Hepsin                                | Potent           | Weak                           | Weak                             |
| Key Off-Targets<br>(Serine Proteases) |                  |                                |                                  |
| Matriptase-2                          | Potent           | Weak                           | Weak                             |
| Plasma Kallikrein                     | Potent           | Potent                         | Potent                           |
| Trypsin                               | Potent           | Potent                         | Potent                           |
| Tryptase β2                           | Potent           | Weak                           | Potent                           |
| Tryptase γ1                           | Potent           | Weak                           | Potent                           |
| Factor Xa                             | Moderate         | Weak                           | Potent                           |
| Thrombin                              | Weak             | Weak                           | Potent                           |
| Plasmin                               | Moderate         | Potent                         | Potent                           |
| Kallikrein 1 (KLK1)                   | Moderate         | Moderate                       | Moderate                         |
| Kallikrein 5 (KLK5)                   | Moderate         | Weak                           | Moderate                         |
| Kallikrein 14 (KLK14)                 | Moderate         | Weak                           | Moderate                         |
| HGFA                                  | Moderate         | Weak                           | Weak                             |
| Cysteine Proteases                    |                  |                                |                                  |
| Cathepsin S                           | Moderate         | Inactive                       | Inactive                         |
| Cathepsin C                           | Weak             | Inactive                       | Inactive                         |
| Cathepsin L                           | Weak             | Inactive                       | Inactive                         |
| Papain                                | Weak             | Inactive                       | Inactive                         |



Potency Categories: Potent (IC50: 0.05 - 10 nM), Moderate (IC50: 10 - 1,000 nM), Weak (IC50: > 1,000 nM). Data derived from a protease selectivity profile study.[1][8]

# **In-Depth Inhibitor Profiles MM3122**

**MM3122** is a novel, potent inhibitor of several host cell serine proteases, including TMPRSS2, matriptase, and hepsin.[3][4] Its high potency against TMPRSS2 is a key feature for its antiviral activity.

Off-Target Profile: A comprehensive screening against a panel of 53 proteases revealed that **MM3122** has potent activity (IC50 between 0.05 and 10 nM) against a limited number of other serine proteases, including matriptase-2, plasma kallikrein, trypsin, tryptase  $\beta$ 2, and tryptase  $\gamma$ 1.[1][8] It displays moderate inhibitory activity (IC50 between 10 nM and 1  $\mu$ M) against hepatocyte growth factor activator (HGFA), factor Xa, several kallikreins (KLK1, KLK5, KLK14), and plasmin.[1] Notably, **MM3122** shows desired selectivity over the coagulation proteases thrombin and factor Xa when compared to a related compound, MM3144.[1] Unlike Camostat and Nafamostat, **MM3122** shows some weak inhibitory activity against certain cysteine proteases, such as cathepsins S, C, and L, and papain.[1][8] In a 7-day acute toxicity study in mice, **MM3122** was well-tolerated with no observed adverse effects at doses up to 100 mg/kg.

## **Camostat Mesylate**

Camostat mesylate is an orally active serine protease inhibitor that has been clinically used for chronic pancreatitis and reflux esophagitis.[5] It functions as a prodrug, which is rapidly metabolized to its active form, 4-(4-quanidinobenzoyloxy)phenylacetic acid (GBPA).[9]

Off-Target Profile: Camostat mesylate is known to inhibit trypsin and various inflammatory proteases, including plasmin, kallikrein, and thrombin. The protease selectivity profiling shows it has potent activity against trypsin and plasma kallikrein, and moderate activity against plasmin and KLK1.[1] It is a less potent inhibitor of matriptase, hepsin, and other related proteases compared to MM3122.[1] A significant difference is its lack of activity against the tested cysteine proteases.[1][8] Clinically, Camostat is considered to have a good safety profile with few, mild adverse effects.[5]

# **Nafamostat Mesylate**



Nafamostat mesylate is a broad-spectrum synthetic serine protease inhibitor. It has been used for indications such as pancreatitis and as an anticoagulant.[10]

Off-Target Profile: Nafamostat is a less selective inhibitor compared to **MM3122** and Camostat. It potently inhibits a wide range of serine proteases, including TMPRSS2, matriptase, trypsin, plasma kallikrein, tryptases, and key coagulation factors like thrombin and Factor Xa.[1][11] This broad activity, particularly on coagulation factors, contributes to its use as an anticoagulant but also to a higher potential for off-target effects.[11] Clinically, the use of Nafamostat is associated with a number of side effects, including a notable risk of hyperkalemia, as well as potential hematological, gastrointestinal, and allergic reactions.[12]

## **Avoralstat (BCX4161)**

Avoralstat is a potent, small-molecule inhibitor of plasma kallikrein developed for the prophylactic treatment of hereditary angioedema (HAE).[7][13] Its development for HAE was discontinued due to a lack of efficacy in a Phase 3 trial.[14]

Off-Target Profile: The primary target of Avoralstat is plasma kallikrein.[7] While plasma kallikrein is one of the off-targets for **MM3122**, Camostat, and Nafamostat, detailed data on Avoralstat's activity against a broad panel of other proteases, including TMPRSS2, is not readily available. In clinical studies, Avoralstat was generally well-tolerated, with some gastrointestinal adverse events reported at higher doses.[15]

# **Signaling Pathways and Experimental Workflows**





Click to download full resolution via product page

Caption: Viral entry pathway via TMPRSS2 and point of inhibition.





Click to download full resolution via product page

Caption: General workflow for protease inhibitor selectivity screening.

# **Experimental Protocols**

Protease Inhibition Assay (General Protocol)

This protocol describes a general method for determining the inhibitory potency (IC50) of a compound against a panel of proteases using a fluorogenic substrate.

- 1. Reagents and Materials:
- Test inhibitors (MM3122, Camostat mesylate, Nafamostat mesylate) dissolved in DMSO to create stock solutions.
- Recombinant human proteases (e.g., TMPRSS2, trypsin, thrombin, etc.).



- Appropriate fluorogenic peptide substrate for each protease.
- Assay buffer (e.g., Tris-HCl or HEPES with appropriate pH and additives like CaCl2 or NaCl).
- 96-well black, flat-bottom assay plates.
- Fluorescence microplate reader.

#### 2. Procedure:

- Compound Preparation: A serial dilution of each test inhibitor is prepared in the assay buffer.
   A DMSO control (vehicle) is also included.
- Enzyme Preparation: The recombinant protease is diluted to a pre-determined optimal concentration in the assay buffer.
- Assay Reaction:
  - Add a defined volume of the diluted test inhibitor or vehicle control to the wells of the 96well plate.
  - Add the diluted enzyme solution to each well and incubate for a specified period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor-enzyme binding.
  - Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.
- Data Acquisition: Immediately place the plate in a fluorescence microplate reader. The
  increase in fluorescence, corresponding to the cleavage of the substrate by the protease, is
  monitored kinetically over time (e.g., every minute for 30-60 minutes).
- Data Analysis:
  - The initial reaction velocity (rate of fluorescence increase) is calculated for each inhibitor concentration.
  - The percentage of inhibition is determined by comparing the reaction rate in the presence of the inhibitor to the rate of the vehicle control.



 The half-maximal inhibitory concentration (IC50) value is calculated by fitting the concentration-response data to a suitable nonlinear regression model (e.g., fourparameter logistic equation).

## Conclusion

MM3122 demonstrates a distinct and more selective profile compared to the broader-spectrum inhibitors Camostat mesylate and Nafamostat mesylate. While all three potently inhibit TMPRSS2, MM3122 shows high potency against a smaller, more defined set of related serine proteases.[1][8] In contrast, Nafamostat inhibits a wide array of proteases, including crucial components of the coagulation cascade, which aligns with its observed clinical side effects.[1] [11][12] Camostat presents an intermediate profile.[1] The focused activity of MM3122, coupled with its favorable in vivo safety profile in preclinical studies, suggests a potentially lower risk of off-target effects. This makes MM3122 a promising candidate for further development as a selective antiviral agent targeting host-dependent viral entry mechanisms. The development of selective inhibitors that avoid off-target effects remains a critical challenge in the field.[16]

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Efficacy of host cell serine protease inhibitor MM3122 against SARS-CoV-2 for treatment and prevention of COVID-19 PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Efficacy of host cell serine protease inhibitor MM3122 against SARS-CoV-2 for treatment and prevention of COVID-19 PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficacy of Host Cell Serine Protease Inhibitor MM3122 against SARS-CoV-2 for Treatment and Prevention of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. clinicaltrials.eu [clinicaltrials.eu]
- 6. Avoralstat BioCryst Pharmaceuticals AdisInsight [adisinsight.springer.com]
- 7. medchemexpress.com [medchemexpress.com]







- 8. researchgate.net [researchgate.net]
- 9. Camostat | C20H22N4O5 | CID 2536 PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. The Molecular Aspect of Antitumor Effects of Protease Inhibitor Nafamostat Mesylate and Its Role in Potential Clinical Applications PMC [pmc.ncbi.nlm.nih.gov]
- 11. Nafamostat mesilate, a broad spectrum protease inhibitor, modulates platelet, neutrophil and contact activation in simulated extracorporeal circulation PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. goldbio.com [goldbio.com]
- 13. Evaluation of avoralstat, an oral kallikrein inhibitor, in a Phase 3 hereditary angioedema prophylaxis trial: The OPuS-2 study PMC [pmc.ncbi.nlm.nih.gov]
- 14. Evaluation of avoralstat, an oral kallikrein inhibitor, in a Phase 3 hereditary angioedema prophylaxis trial: The OPuS-2 study PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Safety, pharmacokinetics, and pharmacodynamics of avoralstat, an oral plasma kallikrein inhibitor: phase 1 study PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Camostat mesylate | TMPRSS2 inhibitor | Hello Bio [hellobio.com]
- To cite this document: BenchChem. [Comparative Analysis of Off-Target Effects: MM3122
   Versus Other TMPRSS2 Inhibitors]. BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b15567103#mm3122-off-target-effects-compared-to-other-tmprss2-inhibitors]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com